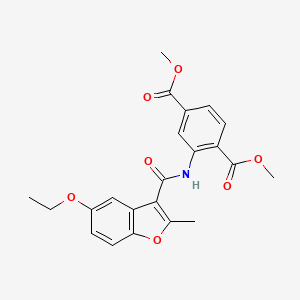
1,4-dimethyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzene-1,4-dicarboxylate, commonly known as DM-2-MBCA, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. DM-2-MBCA has a unique molecular structure that enables it to interact with a variety of biological molecules, making it a promising tool for studying biochemical and physiological processes.
科学的研究の応用
DM-2-MBCA has been studied for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological processes of cells and organisms. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, DM-2-MBCA has been used to study the effects of drugs on cells and organisms.
作用機序
DM-2-MBCA has a unique molecular structure that enables it to interact with a variety of biological molecules. It is believed to interact with proteins and enzymes, as well as other biological molecules, by forming hydrogen bonds and electrostatic interactions. Additionally, DM-2-MBCA has been shown to bind to DNA and RNA, which can affect gene expression.
Biochemical and Physiological Effects
DM-2-MBCA has been studied for its potential biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other biological molecules. Additionally, it has been shown to affect gene expression, cell proliferation, and apoptosis. In animal studies, DM-2-MBCA has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
実験室実験の利点と制限
DM-2-MBCA has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be stored for long periods of time. Additionally, it can be used in a variety of experiments, including biochemical, physiological, and molecular biological studies. However, there are some limitations to using DM-2-MBCA in laboratory experiments. It is a synthetic compound and, as such, may not have the same effects as naturally occurring compounds. Additionally, its effects may vary depending on the concentration used, the type of experiment, and the species being studied.
将来の方向性
The potential applications of DM-2-MBCA are still being explored. Future research could focus on studying the effects of DM-2-MBCA on different cell types and organisms. Additionally, further research could be done to identify the molecular targets of DM-2-MBCA and to better understand its mechanism of action. Additionally, research could be done to develop more efficient and cost-effective methods of synthesizing DM-2-MBCA. Finally, further research could be done to identify potential therapeutic applications of DM-2-MBCA.
合成法
DM-2-MBCA can be synthesized by a multi-step process involving the reaction of ethyl 2-methyl-1-benzofuran-3-carboxylate with 5-ethoxy-2-methyl-1-benzofuran-3-amine in the presence of anhydrous potassium carbonate in dimethyl sulfoxide (DMSO). The reaction is heated to a temperature of 140°C for 5-10 hours. The reaction is then cooled and the product is isolated by filtration. The purity of the product is determined by thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
dimethyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-5-29-14-7-9-18-16(11-14)19(12(2)30-18)20(24)23-17-10-13(21(25)27-3)6-8-15(17)22(26)28-4/h6-11H,5H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTZWQYEXNQDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

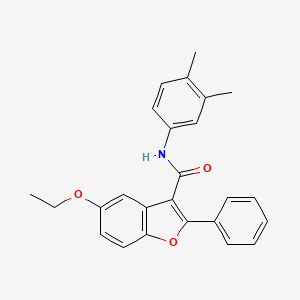


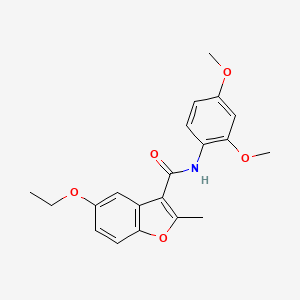
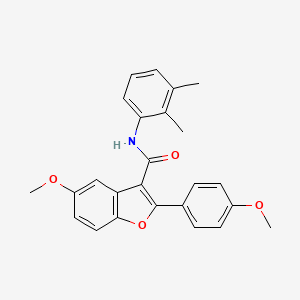


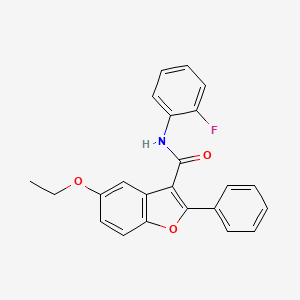
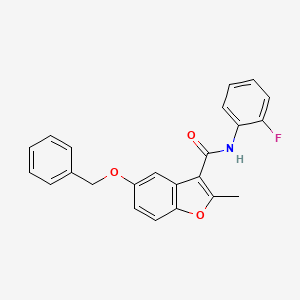
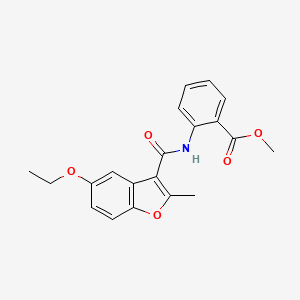
![methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545119.png)
![N-benzyl-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545133.png)
![5-ethoxy-N-[(furan-2-yl)methyl]-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B6545134.png)
![N-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545142.png)